4-Bromo-2,6-dinitrophenol

Catalog No.
S689078
CAS No.
40466-95-3
M.F
C6H3BrN2O5
M. Wt
263 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-Bromo-2,6-dinitrophenol

CAS Number

40466-95-3

Product Name

4-Bromo-2,6-dinitrophenol

IUPAC Name

4-bromo-2,6-dinitrophenol

Molecular Formula

C6H3BrN2O5

Molecular Weight

263 g/mol

InChI

InChI=1S/C6H3BrN2O5/c7-3-1-4(8(11)12)6(10)5(2-3)9(13)14/h1-2,10H

InChI Key

CPSWRWYMQBAIDX-UHFFFAOYSA-N

SMILES

C1=C(C=C(C(=C1[N+](=O)[O-])O)[N+](=O)[O-])Br

Canonical SMILES

C1=C(C=C(C(=C1[N+](=O)[O-])O)[N+](=O)[O-])Br

Limited Research:

While 4-bromo-2,6-dinitrophenol (4-Br-2,6-DNP) exists as a chemical compound, there is limited scientific research specifically focused on its applications. Most research involving this compound centers around its synthesis and characterization, rather than its use in specific scientific fields.

Synthesis:

One study describes a method for synthesizing 4-Br-2,6-DNP through nitration of 4-bromo-2-nitrophenol with fuming nitric acid []. This demonstrates the feasibility of producing the compound in a laboratory setting.

Characterization:

Databases like PubChem and the National Institute of Standards and Technology (NIST) offer information on the physical and chemical properties of 4-Br-2,6-DNP, including its structure, formula, and melting point [, ]. These resources provide foundational knowledge about the compound's characteristics.

4-Bromo-2,6-dinitrophenol is an organic compound with the molecular formula C₆H₃BrN₂O₅. It is characterized by a phenolic structure substituted with two nitro groups and one bromo group. This compound appears as a bright yellow powder and is known for its significant biological activity and chemical reactivity. The presence of both electron-withdrawing nitro groups and the bromo substituent enhances its properties, making it a subject of interest in various fields of research.

Typical of phenolic compounds, including:

  • Nitration: Further nitration can occur under strong acidic conditions, potentially leading to more complex derivatives.
  • Reduction: The nitro groups can be reduced to amine groups using reducing agents such as iron or tin in acidic conditions.
  • Esterification: The hydroxyl group can react with acids to form esters, which are useful in various applications.

These reactions underline the compound's versatility in synthetic organic chemistry.

4-Bromo-2,6-dinitrophenol exhibits notable biological activities:

  • Toxicity: Similar to other dinitrophenols, it is toxic to aquatic life and can affect human health if ingested or inhaled. It has been shown to cause irritation and potentially more severe health effects upon exposure .
  • Antimicrobial Properties: Some studies indicate that it may possess antimicrobial properties, making it a candidate for further exploration in agricultural applications .

There are several methods for synthesizing 4-bromo-2,6-dinitrophenol:

  • Nitration of 4-Bromo-2-nitrophenol: This method involves the introduction of an additional nitro group to the existing 2-nitrophenol structure.
  • Direct Nitration: Starting from brominated phenolic compounds, direct nitration can yield 4-bromo-2,6-dinitrophenol under controlled conditions .
  • Multi-step Synthesis: Various synthetic routes have been documented, allowing for flexibility depending on available starting materials and desired purity levels .

4-Bromo-2,6-dinitrophenol finds applications in several areas:

  • Agricultural Chemicals: It may be used as a fungicide or herbicide due to its biological activity against certain pests.
  • Research: Its unique chemical properties make it valuable in biochemical research, particularly in studies involving enzyme inhibition or metabolic pathways.
  • Chemical Intermediates: It serves as an intermediate in the synthesis of other organic compounds.

Studies on 4-bromo-2,6-dinitrophenol interactions typically focus on its toxicity and effects on various biological systems:

  • Aquatic Toxicity Testing: Research has demonstrated its harmful effects on aquatic organisms like Tetrahymena, highlighting its potential environmental risks .
  • Human Health Studies: Investigations into exposure levels have raised concerns regarding its safety profile, particularly in occupational settings where handling is common .

4-Bromo-2,6-dinitrophenol shares structural similarities with several other compounds. Here are some comparable compounds along with their unique characteristics:

Compound NameStructural FeaturesUnique Characteristics
2,4-DinitrophenolTwo nitro groups at positions 2 and 4Historically used for weight loss; highly toxic
2,6-DinitrophenolTwo nitro groups at positions 2 and 6Used as a herbicide; less toxic than 4-bromo variant
4-Bromo-2-nitrophenolOne bromo group and one nitro group at position 2Precursor for synthesizing more complex dinitrophenols
4-Chloro-2,6-dinitrophenolChlorine instead of bromine at position 4Different reactivity due to chlorine's electronic effects

The uniqueness of 4-bromo-2,6-dinitrophenol lies in its specific halogenation pattern combined with two nitro groups, which influences both its chemical reactivity and biological activity compared to similar compounds.

XLogP3

1.8

Other CAS

40466-95-3

Wikipedia

Phenol, 4-bromo-2,6-dinitro-

Dates

Last modified: 04-14-2024

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